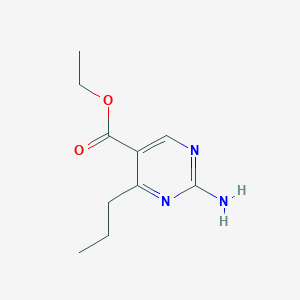

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

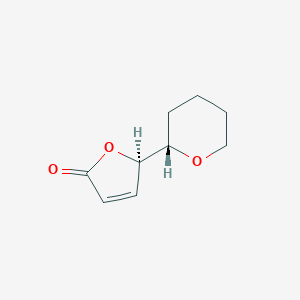

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used as a starting material to synthesize new pyridothienopyrimidine derivatives under different reaction conditions . Similarly, ethyl 2-dimethylaminomethylene-3-oxoalkanoates reacted with N-C-N dinucleophiles to yield esters of 4-substituted 2-amino-5-pyrimidinecarboxylic acids . Moreover, ethyl 2-(benzo[d]thazol-2-yl)acetate interacted with arylidinemalononitrile derivatives to produce ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and intramolecular hydrogen bonding . Similarly, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was solved, showing a flat boat conformation of the tetrahydropyridine ring and various intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. For instance, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates reacted with 2-chloropyrimidine to give isoxazolones with pyrimidine rings substituted on N-2 . Additionally, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate underwent an abnormal Beckmann rearrangement and was used for the synthesis of pyrazolopyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized by various analytical methods. For example, the synthesized ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy . These techniques provide valuable information about the stability, functional groups, and electronic transitions of the compounds.

Applications De Recherche Scientifique

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives, such as 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), have garnered significant attention in pharmaceutical and medicinal chemistry due to their broad applicability and bioavailability. The review by Parmar, Vala, and Patel (2023) highlights the synthetic pathways employed for developing these derivatives through multicomponent reactions utilizing diverse catalysts, underscoring their potential in developing lead molecules for various applications (Parmar, Vala, & Patel, 2023).

Role of Ethyl Groups in Biochemical Processes

The toxicity and biological impact of ethylated compounds, such as ethylmercury, have been extensively studied. Ethylmercury, for instance, crosses the blood-brain barrier and can lead to significant neurological effects, differentiating its toxicity profile from that of methylmercury. This highlights the critical nature of studying ethylated compounds in environmental and toxicological contexts to understand their effects on human health and the environment (Kern, Geier, Homme, & Geier, 2019).

Ethylated Compounds in Environmental Chemistry

Ethyl carbamate (urethane), found in fermented foods and beverages, is an example of a compound with an ethyl group that poses carcinogenic risks. Weber and Sharypov (2009) provide an extensive review of ethyl carbamate's occurrence, mechanisms of formation, and strategies for its reduction, emphasizing the significance of monitoring and controlling ethylated compounds in the food industry to ensure public health safety (Weber & Sharypov, 2009).

Propriétés

IUPAC Name |

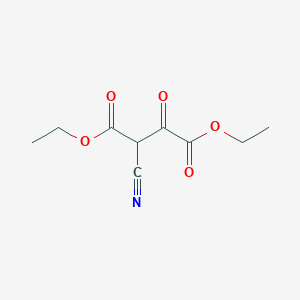

ethyl 2-amino-4-propylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-3-5-8-7(9(14)15-4-2)6-12-10(11)13-8/h6H,3-5H2,1-2H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDLUXLMZMKADP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380583 |

Source

|

| Record name | Ethyl 2-amino-4-propylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate | |

CAS RN |

127957-83-9 |

Source

|

| Record name | Ethyl 2-amino-4-propylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)

![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)

![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)